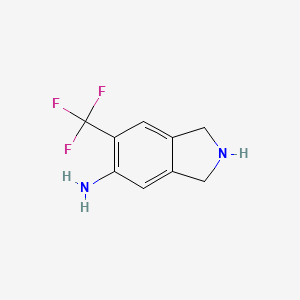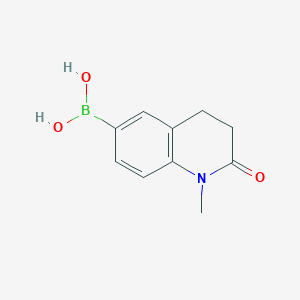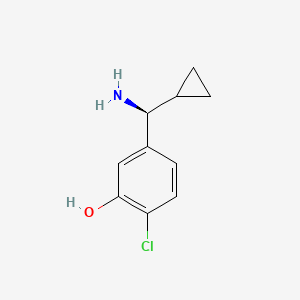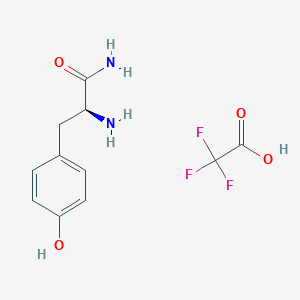
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate is a compound that combines an amino acid derivative with a trifluoroacetate group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the trifluoroacetate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.
Scientific Research Applications
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group may enhance the compound’s binding affinity or selectivity for these targets, leading to its observed effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with trifluoroacetate groups, such as:
- (S)-2-Amino-3-(4-hydroxyphenyl)propanamide acetate
- (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
Uniqueness
The uniqueness of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate lies in the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13F3N2O4 |
|---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O2.C2HF3O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;3-2(4,5)1(6)7/h1-4,8,12H,5,10H2,(H2,11,13);(H,6,7)/t8-;/m0./s1 |
InChI Key |
ZVLFNMBMCFKMGR-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


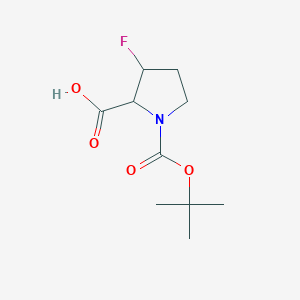
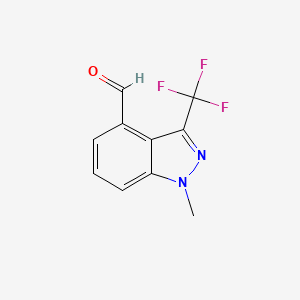
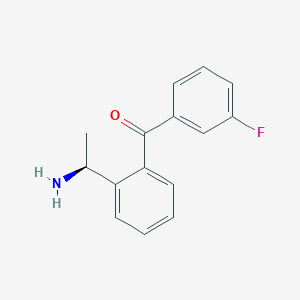


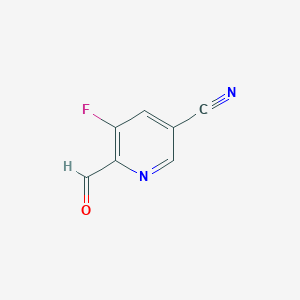
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
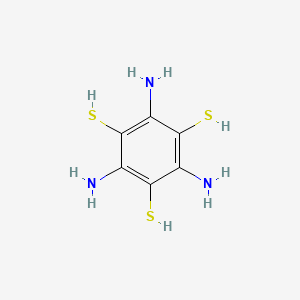
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
